molecular formula C19H24N4O2 B2549959 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide CAS No. 2034226-64-5

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide

Cat. No. B2549959
CAS RN: 2034226-64-5
M. Wt: 340.427
InChI Key: LWPINIYPEQBQHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxamide derivatives often involves the formation of an amide bond between a carboxylic acid and an amine. For example, paper describes a parallel solution-phase approach to synthesize a library of pyrimidine-5-carboxamides, which involves a five-step transformation followed by parallel amidation. Similarly, paper discusses the rapid formation of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized by the presence of the amide functional group. In paper , the molecular structure of a related compound is analyzed using various spectroscopic methods, and the molecular orbitals are calculated to understand its electronic structure. This type of analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, paper describes a class of carboxamides that act as inhibitors for the interleukin-1β converting enzyme. The reactivity of the carboxamide group is essential for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the structure of the compound. For example, the antimicrobial activity of carboxamide derivatives discussed in papers and suggests that these compounds can interact with biological systems, which is related to their physical and chemical properties. The solubility and stability of these compounds can affect their bioavailability and efficacy as drugs.

Case Studies

Several of the papers provide case studies of the biological activities of carboxamide derivatives. Paper discusses the cytotoxic activity of carboxamide derivatives against various cancer cell lines, and paper examines the anticoccidial activity of nitropyridinecarboxamides. These studies are relevant for understanding the potential applications of the compound "3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide" in a biological context.

Scientific Research Applications

Design and Synthesis of Novel Compounds

One study focuses on the design, synthesis, and biological evaluation of novel compounds with potential inhibitory activities against c-Met kinase, which is significant for its role in cancer. The study found that certain compounds demonstrated moderate to good antitumor activities, with one compound showing remarkable cytotoxicity against various cancer cell lines. This suggests the potential for structural modifications in compounds related to 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide to enhance antitumor activities (Ju Liu et al., 2020).

Catalytic Methods for Synthesis

Another research aspect involves the development of catalytic methods for the synthesis of N-substituted nicotinamide and related compounds, which are of potential biological importance. This includes the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, highlighting a methodology that could be applicable for synthesizing a wide range of biologically relevant compounds (A. Takács et al., 2007).

Biological Activities and Applications

The exploration of compounds for their antimicrobial activities is another key area of research. Studies have synthesized various derivatives to assess their antimicrobial potential, aiming to develop new therapeutic agents. This includes the synthesis and evaluation of pyrimidinone and oxazinone derivatives, indicating the broad scope of chemical exploration for pharmaceutical applications (A. Hossan et al., 2012).

properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-9-10-18(22-21-15)25-17-8-5-13-23(14-17)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPINIYPEQBQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide

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